molecular formula C15H15Cl2N3OS B5217130 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one

5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5217130
M. Wt: 356.3 g/mol
InChI Key: PIYWSHAXQRDHTG-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one, also known as DCT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the thiazole family and has been found to exhibit promising biological activities, including antimicrobial, antifungal, and anticancer properties. In

Mechanism of Action

The exact mechanism of action of 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it has been suggested that 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one may exert its antimicrobial and antifungal effects by disrupting the cell membrane integrity of the microorganisms. It has also been proposed that 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one may inhibit the DNA synthesis and cell division of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity. It has also been found to induce apoptosis in cancer cells by inhibiting DNA synthesis and cell division. In addition, 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been reported to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one in lab experiments is its broad-spectrum antimicrobial and antifungal activity. It can be used to test the efficacy of new drugs against a wide range of microorganisms. Another advantage is its anticancer activity, which can be used to test the efficacy of new cancer drugs. However, one of the limitations of using 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one in lab experiments is its potential cytotoxicity towards normal cells. It is important to carefully evaluate the dose and duration of exposure to 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one in order to minimize its toxic effects.

Future Directions

There are several future directions for research on 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one. One potential direction is to explore its potential as a topical antimicrobial and antifungal agent. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. In addition, further studies are needed to elucidate the exact mechanism of action of 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one and to evaluate its potential toxicity towards normal cells. Finally, the development of new synthesis methods for 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one may lead to the discovery of more potent analogs with improved therapeutic properties.

Synthesis Methods

The synthesis of 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one involves the reaction of 2,4-dichlorobenzaldehyde with 4-methyl-1-piperazinecarboxylic acid hydrazide in the presence of thionyl chloride to form the corresponding hydrazone. The hydrazone is then cyclized with Lawesson's reagent to produce 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one. The overall yield of this synthesis method is reported to be around 70%.

Scientific Research Applications

5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial activity against a wide range of bacteria, including Gram-positive and Gram-negative strains. It has also been shown to have antifungal activity against several fungi, including Candida albicans. In addition, 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer and lung cancer cells.

properties

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3OS/c1-19-4-6-20(7-5-19)15-18-14(21)13(22-15)8-10-2-3-11(16)9-12(10)17/h2-3,8-9H,4-7H2,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYWSHAXQRDHTG-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disubstituted aryl-Me ATX inhibitor 2

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